molecular formula C12H16O5 B8196198 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde

Cat. No. B8196198
M. Wt: 240.25 g/mol
InChI Key: WQPBEQQIWKFARY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and its variants, such as 2-Hydroxy-4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde, are effective in enhancing solid phase organic synthesis, providing high purity products (Swayze, 1997).

  • Organic Synthesis and Catalysis : Novel methods for synthesizing derivatives of this compound have applications in organic synthesis and catalysis (Kukharev et al., 2008).

  • Flavor Compound Production : Root cultures of swallow root (Decalepis hamiltonii) produce a unique flavor compound, 2-hydroxy-4-methoxy benzaldehyde, highlighting potential applications in flavoring and food industry (Giridhar, Rajasekaran, & Ravishankar, 2005).

  • Enzyme-Catalyzed Carboligation : Benzaldehyde lyase from Pseudomonas fluorescens is shown to catalyze enantioselective carboligation of aromatic aldehydes with methoxy and dimethoxy acetaldehyde, which could have implications in pharmaceutical and chemical industries (Demir et al., 2003).

  • Antimutagenic Properties : Benzaldehyde and its derivatives, including vanillin and vanillal, exhibit strong antimutagenic effects, which can be important in medical research and drug development (Watanabe, Ohta, & Shirasu, 1988).

  • Improved Synthesis Methods : Studies have improved the synthetic processes of various derivatives of benzaldehyde, indicating advancements in chemical manufacturing and industrial applications (Feng, 2002).

  • Application in Capped-Porphyrin Precursors : Capped-porphyrin precursors related to benzaldehyde derivatives show promise for potential applications in organic synthesis (Jene et al., 1999).

  • Microwave-Assisted Synthesis : Microwave heating has been shown to be more efficient for solvothermal syntheses of certain benzaldehyde derivatives, indicating potential for improved industrial synthesis methods (Zhang et al., 2013).

properties

IUPAC Name

2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-15-4-5-16-6-7-17-11-3-2-10(9-13)12(14)8-11/h2-3,8-9,14H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPBEQQIWKFARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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